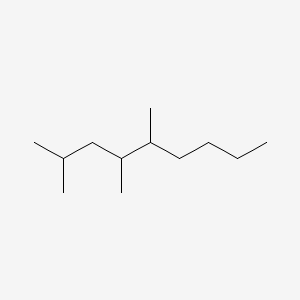
2,4,5-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural gas and petroleum.
Preparation Methods
The synthesis of 2,4,5-Trimethylnonane can be achieved through various methods. One common approach involves the alkylation of nonane with methyl groups at the 2nd, 4th, and 5th positions. This can be done using Friedel-Crafts alkylation, where nonane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial production of this compound may involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to ensure complete hydrogenation.
Chemical Reactions Analysis
2,4,5-Trimethylnonane, like other alkanes, primarily undergoes substitution reactions. One common reaction is halogenation, where the compound reacts with halogens such as chlorine or bromine under ultraviolet light to form haloalkanes. For example, the reaction with chlorine can produce 2-chloro-4,5-dimethylnonane.
Oxidation reactions of this compound are less common due to the stability of alkanes. under extreme conditions, such as high temperatures and the presence of strong oxidizing agents like potassium permanganate, partial oxidation can occur, leading to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
2,4,5-Trimethylnonane has several applications in scientific research. In chemistry, it is used as a reference compound for studying the properties and reactions of branched alkanes. Its stability makes it an ideal candidate for experiments involving combustion and energy release.
In biology and medicine, this compound can be used as a model compound to study the metabolism of hydrocarbons in living organisms. It helps researchers understand how branched alkanes are processed and broken down by enzymes in the body.
In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its chemical properties make it suitable for use in the production of lubricants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylnonane is primarily related to its chemical stability and inertness. As an alkane, it does not readily participate in chemical reactions under normal conditions. when exposed to specific catalysts or extreme conditions, it can undergo substitution or oxidation reactions.
In biological systems, the metabolism of this compound involves the action of enzymes such as cytochrome P450 monooxygenases. These enzymes introduce oxygen into the hydrocarbon chain, leading to the formation of alcohols, which can further be oxidized to ketones or carboxylic acids.
Comparison with Similar Compounds
2,4,5-Trimethylnonane can be compared to other similar branched alkanes such as 2,4,6-Trimethylnonane and 2,3,5-Trimethylnonane. While all these compounds share the same molecular formula (C12H26), their structural differences lead to variations in their physical and chemical properties.
For instance, 2,4,6-Trimethylnonane has methyl groups at the 2nd, 4th, and 6th positions, which may result in different boiling and melting points compared to this compound. Similarly, 2,3,5-Trimethylnonane has methyl groups at the 2nd, 3rd, and 5th positions, affecting its reactivity and stability.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62184-62-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,5-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-7-8-11(4)12(5)9-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
NZAPYIGNIYRJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


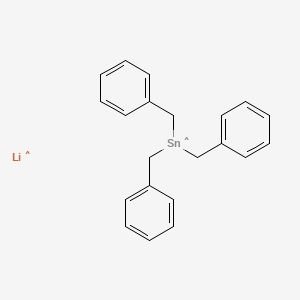
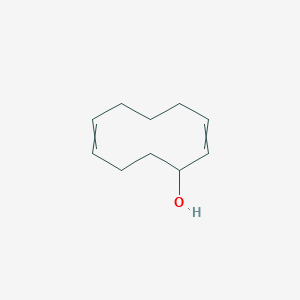
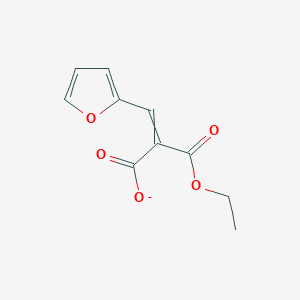
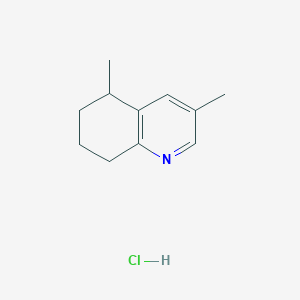
![Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate](/img/structure/B14548382.png)
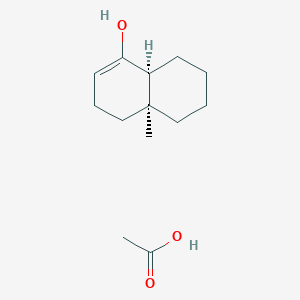
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide](/img/structure/B14548417.png)
![1,1'-[(2,5-Dimethyl-1,3-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14548421.png)
![3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14548425.png)
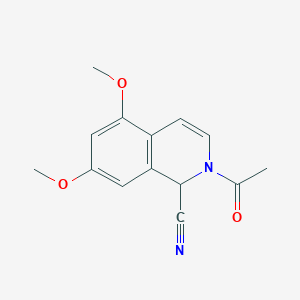
![(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14548433.png)

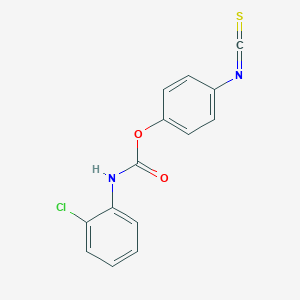
![N-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B14548446.png)
